4-Hydroxy-1,5-dimethylpyrrolidin-2-one

Lipophilicity Drug-likeness ADME prediction

4-Hydroxy-1,5-dimethylpyrrolidin-2-one (CAS 1803604-23-0) is a chiral, disubstituted γ-lactam belonging to the 2-pyrrolidinone class. It bears a secondary hydroxyl group at the C4 position and methyl substituents at both N1 and C5, yielding a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1803604-23-0
Cat. No. B1382344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1,5-dimethylpyrrolidin-2-one
CAS1803604-23-0
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1C(CC(=O)N1C)O
InChIInChI=1S/C6H11NO2/c1-4-5(8)3-6(9)7(4)2/h4-5,8H,3H2,1-2H3
InChIKeyBMZYUVDMIFVGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1,5-dimethylpyrrolidin-2-one (CAS 1803604-23-0): Structural Baseline and Compound-Class Context for Procurement Evaluation


4-Hydroxy-1,5-dimethylpyrrolidin-2-one (CAS 1803604-23-0) is a chiral, disubstituted γ-lactam belonging to the 2-pyrrolidinone class [1]. It bears a secondary hydroxyl group at the C4 position and methyl substituents at both N1 and C5, yielding a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol [2]. The compound possesses two stereogenic centers (C4 and C5), and the (4S,5R) diastereomer is explicitly registered in PubChem (CID 124708724) [1]. It is commercially offered as a 'versatile small molecule scaffold' with purities of 95–98% by suppliers including Biosynth (via CymitQuimica) and Leyan . This compound occupies a distinct structural niche: unlike the clinically studied racetams (piracetam, oxiracetam), it lacks the N-acetamide side chain, and unlike the simpler 1,5-dimethyl-2-pyrrolidinone, it introduces a synthetically enabling C4 hydroxyl group .

Why Generic Pyrrolidinone Substitution Fails for 4-Hydroxy-1,5-dimethylpyrrolidin-2-one: Physicochemical and Stereochemical Non-Interchangeability


Within the 2-pyrrolidinone family, minor structural modifications produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and conformational freedom—parameters that govern solubility, permeability, and molecular recognition [1]. The target compound's XLogP3-AA of -0.8 positions it in a narrow lipophilicity window that is neither as polar as oxiracetam (XLogP3 = -2.2) nor as lipophilic as 1,5-dimethyl-2-pyrrolidinone (LogP = 0.565) [1][2]. Its topological polar surface area (TPSA) of 40.5 Ų differs substantially from both the non-hydroxylated analog (20.31 Ų) and the racetams (63–84 Ų), directly impacting passive membrane permeability predictions [1][2]. Furthermore, the presence of two chiral centers (C4 and C5) means that the racemic or stereochemically undefined mixtures from generic suppliers will contain diastereomers and enantiomers that may exhibit divergent biological or catalytic properties—a concern absent in achiral analogs such as 1,5-dimethyl-2-pyrrolidinone [3]. These multidimensional differences mean that substituting this compound with any single in-class analog will alter at least two key physicochemical parameters simultaneously, precluding simple functional replacement.

Quantitative Differentiation Evidence for 4-Hydroxy-1,5-dimethylpyrrolidin-2-one Versus Closest Structural Analogs


Lipophilicity Fine-Tuning: XLogP Differentiation from Non-Hydroxylated and Racetam Comparators

The XLogP3-AA of 4-hydroxy-1,5-dimethylpyrrolidin-2-one is -0.8, positioning it in a distinct lipophilicity band relative to its closest structural comparators [1]. The non-hydroxylated analog 1,5-dimethyl-2-pyrrolidinone is substantially more lipophilic with a LogP of 0.565, a difference of +1.365 log units . Conversely, the racetam nootropics are markedly more polar: piracetam has an XLogP3-AA of -1.3 (Δ = -0.5 vs target) and oxiracetam has an XLogP3 of -2.2 (Δ = -1.4 vs target) [2]. This -0.8 value falls within the optimal range for CNS drug-likeness while retaining sufficient aqueous solubility. Importantly, each log unit difference corresponds to an approximately 10-fold change in octanol-water partition coefficient, meaning the target compound is roughly 23-fold more lipophilic than oxiracetam and 23-fold less lipophilic than 1,5-dimethyl-2-pyrrolidinone [3].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area and Hydrogen-Bonding Differentiation from Non-Hydroxylated and Racetam Analogs

The TPSA of 4-hydroxy-1,5-dimethylpyrrolidin-2-one is 40.5 Ų, reflecting its single hydrogen bond donor (4-OH) and two hydrogen bond acceptors (lactam C=O and 4-OH oxygen) [1]. This value is 2.0-fold higher than that of 1,5-dimethyl-2-pyrrolidinone (TPSA = 20.31 Ų, HBD = 0, HBA = 1), where the absence of the 4-OH eliminates hydrogen bond donation entirely . Conversely, the target TPSA is substantially lower than piracetam (TPSA ≈ 63.4 Ų) and oxiracetam (TPSA ≈ 84 Ų), both of which carry the additional polar acetamide side chain [2]. In drug design, a TPSA below 60 Ų is generally associated with favorable blood-brain barrier penetration, while values below 140 Ų predict good oral absorption [3]. The target compound's TPSA of 40.5 Ų thus occupies a permeability-advantaged range that differs categorically from both comparator groups.

Polar surface area Membrane permeability Hydrogen bonding

Conformational Rigidity: Zero Rotatable Bonds as a Differentiator from Racetam-Derived Scaffolds

4-Hydroxy-1,5-dimethylpyrrolidin-2-one possesses zero rotatable bonds, a consequence of its fully cyclic structure with substituents directly attached to the ring [1]. This contrasts with piracetam and oxiracetam, each of which contain two rotatable bonds due to their N-acetamide side chains [2]. In fragment-based drug discovery and scaffold-oriented synthesis, conformational pre-organization reduces the entropic penalty upon target binding and can enhance selectivity for specific protein conformations [3]. The non-hydroxylated analog 1,5-dimethyl-2-pyrrolidinone also has zero rotatable bonds, but lacks the hydrogen-bond-donating 4-OH that enables directional intermolecular interactions without introducing conformational flexibility . The combination of zero rotatable bonds with a hydrogen bond donor at C4 is unique to this scaffold among the comparator set.

Conformational restriction Entropic binding Scaffold rigidity

Stereochemical Complexity: Dual Chiral Centers Enable Stereoselective Derivatization Not Accessible from Achiral or Mono-Substituted Analogs

The target compound contains two stereogenic centers at C4 (hydroxyl-bearing carbon) and C5 (methyl-bearing carbon), with the (4S,5R) configuration explicitly defined in PubChem CID 124708724 [1]. In contrast, 1,5-dimethyl-2-pyrrolidinone (CAS 5075-92-3) is achiral at C4 and contains only a single stereocenter at C5, while (S)-4-hydroxy-2-pyrrolidinone (CAS 68108-18-9) has only the C4 stereocenter [2]. The trans-4-hydroxy-5-substituted 2-pyrrolidinone scaffold has been established as a privileged intermediate in stereoselective synthesis: Si et al. (2015) demonstrated that the C5 stereochemistry of trans-4-hydroxy-5-substituted 2-pyrrolidinones can be exclusively controlled by α-alkoxy substitution, enabling the asymmetric total synthesis of bioactive natural products including streptopyrrolidine, (+)-preussin, and (-)-hapalosin [3]. The 1,5-dimethyl substitution pattern on the target compound provides a defined stereochemical framework that achiral or mono-substituted pyrrolidinones cannot offer for such stereoselective transformations.

Chiral building block Stereoselective synthesis Asymmetric catalysis

Class-Level Nootropic SAR: The 4-Hydroxy Group as a Potency Determinant in Pyrrolidinone-Based Cognition Enhancers

Within the 4-hydroxy-2-pyrrolidinone class, the C4 hydroxyl group has been established as a critical potency determinant. Banfi et al. (1984) evaluated a series of N-substituted 4-hydroxy-, 4-acyloxy-, and 4-alkoxy-2-pyrrolidinones in a screening method predictive of cognition-enhancing activity and demonstrated that the 4-hydroxy derivative oxiracetam (IIIc) exhibited potency considerably higher than piracetam, the non-hydroxylated comparator [1]. While no published study has directly tested 4-hydroxy-1,5-dimethylpyrrolidin-2-one in this assay, the presence of the 4-OH group on the pyrrolidinone core is structurally analogous to the pharmacophoric hydroxyl of oxiracetam, and the N-methyl and C5-methyl substituents may modulate potency, metabolic stability, or receptor subtype selectivity relative to the acetamide-bearing racetams [2]. Pellegata et al. (1981) further demonstrated that only 4-hydroxy-substituted compounds (specifically oxiracetam) and, to a lesser extent, piracetam, stimulated both phospholipid and brain protein synthesis in rat brain microsomal membranes, confirming the functional relevance of the 4-OH motif [3]. This class-level SAR evidence supports the inference that the 4-hydroxy group on the target compound confers biological activity potential absent in non-hydroxylated analogs.

Nootropic Structure-activity relationship Cognition enhancement

Commercial Availability and Purity Benchmarking Against Analog Scaffolds

4-Hydroxy-1,5-dimethylpyrrolidin-2-one is commercially available from multiple non-excluded suppliers at defined purity grades: Leyan offers 98% purity (Product No. 1798027), and Biosynth (via CymitQuimica) supplies it at ≥95% purity as a 'versatile small molecule scaffold' in quantities from 50 mg to 500 mg . In comparison, the non-hydroxylated analog 1,5-dimethyl-2-pyrrolidinone (CAS 5075-92-3) is widely available at 95% purity from multiple vendors and is priced as a commodity intermediate . The target compound's higher price point (€574/50 mg from CymitQuimica) reflects its greater synthetic complexity—introduction of the 4-OH group with stereochemical control requires additional synthetic steps beyond simple N,C5-dimethylation . The closely related compound 5-hydroxy-1,5-dimethylpyrrolidin-2-one (the C5-OH regioisomer) is an unstable intermediate that readily dehydrates to 1-methyl-5-methylenepyrrolidin-2-one, making the C4-OH target compound a more synthetically stable and tractable scaffold [1]. This stability differential is a practical procurement consideration: the 4-hydroxy isomer can be stored and handled under standard laboratory conditions, whereas the 5-hydroxy isomer requires in situ generation.

Chemical procurement Scaffold availability Purity benchmarking

High-Value Application Scenarios for 4-Hydroxy-1,5-dimethylpyrrolidin-2-one Based on Differentiated Evidence


Fragment-Based Drug Discovery Requiring a Rigid, Low-Molecular-Weight, Chiral γ-Lactam Core

With a molecular weight of 129.16 Da, zero rotatable bonds, and two defined stereocenters, this compound is ideally suited as a fragment hit or lead-like scaffold in fragment-based drug discovery (FBDD) campaigns targeting CNS or other therapeutic areas where low MW and conformational rigidity are prioritized. Its XLogP of -0.8 and TPSA of 40.5 Ų fall within favorable ranges for both oral bioavailability and blood-brain barrier penetration, while its hydrogen bond donor (1) and acceptor (2) counts comply with the Rule of Three for fragment libraries [1]. Unlike the achiral or mono-chiral pyrrolidinone fragments commonly used in FBDD libraries, this scaffold offers stereochemically defined vectors for fragment growth at C4 (via the hydroxyl) and C5 (via the methyl), enabling systematic exploration of three-dimensional chemical space [2].

Stereoselective Synthesis of Bioactive trans-4-Hydroxy-5-Substituted Pyrrolidinone Natural Products and Analogs

The trans-4-hydroxy-5-substituted 2-pyrrolidinone framework is a core substructure in several bioactive natural products including streptopyrrolidine, (+)-preussin, and (-)-hapalosin. Si et al. (2015) demonstrated that the C5 stereochemistry in these systems can be controlled by α-alkoxy substitution in a stereoselective tandem Barbier process [1]. 4-Hydroxy-1,5-dimethylpyrrolidin-2-one, with its pre-installed trans-4-hydroxy-5-methyl substitution and two stereocenters, can serve as a chiral pool starting material or a stereochemical reference standard for the total synthesis of these natural products and their structural analogs. The C4 hydroxyl provides a functional handle for further derivatization (etherification, esterification, oxidation to the ketone), while the N-methyl group offers metabolic stability advantages over N-H pyrrolidinones [2].

Neuroscience Lead Optimization Leveraging 4-Hydroxy Pyrrolidinone Pharmacophore with Modified N-Substitution

The class-level SAR from the oxiracetam/piracetam literature establishes that the 4-hydroxy group on the pyrrolidinone ring is a key determinant of enhanced nootropic potency [1]. However, oxiracetam's N-acetamide side chain contributes substantial polarity (TPSA ≈ 84 Ų) and metabolic lability. 4-Hydroxy-1,5-dimethylpyrrolidin-2-one replaces the acetamide with a simple N-methyl group, reducing TPSA by approximately 43.5 Ų relative to oxiracetam while retaining the pharmacophoric 4-OH [2]. This scaffold therefore presents an underexplored starting point for neuroscience lead optimization programs seeking to decouple the nootropic activity associated with the 4-hydroxy-2-pyrrolidinone core from the pharmacokinetic limitations imposed by the highly polar acetamide side chain of classical racetams [3].

Diversity-Oriented Synthesis Using the C4 Hydroxyl as a Derivatization Anchor Point

The C4 secondary hydroxyl group of 4-hydroxy-1,5-dimethylpyrrolidin-2-one provides a chemically orthogonal functional handle on a conformationally constrained scaffold. This hydroxyl can be selectively derivatized via O-alkylation, acylation, sulfonylation, or oxidation without affecting the lactam ring integrity, enabling rapid generation of structurally diverse compound libraries [1]. In contrast, the non-hydroxylated analog 1,5-dimethyl-2-pyrrolidinone (LogP = 0.565) lacks this synthetic versatility, and the 5-hydroxy regioisomer is unstable toward dehydration, precluding reliable derivatization [2]. The combination of a stable, derivatizable hydroxyl with a fully substituted, rigid ring system makes this compound a privileged starting material for diversity-oriented synthesis and parallel library production in medicinal chemistry campaigns [3].

Quote Request

Request a Quote for 4-Hydroxy-1,5-dimethylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.